molecular formula C22H20N4O B11564694 N'-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11564694
M. Wt: 356.4 g/mol
InChI Key: GAZZEWBEEBTUAM-ZMOGYAJESA-N
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Description

N’-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N’-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 1-methyl-1H-indole-3-carbaldehyde with 2-(naphthalen-1-yl)hydrazinecarboxamide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N’-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

N’-[(E)-(1-Methyl-1H-indol-3-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

N-[(E)-(1-methylindol-3-yl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C22H20N4O/c1-26-15-17(19-10-4-5-12-21(19)26)13-24-25-22(27)14-23-20-11-6-8-16-7-2-3-9-18(16)20/h2-13,15,23H,14H2,1H3,(H,25,27)/b24-13+

InChI Key

GAZZEWBEEBTUAM-ZMOGYAJESA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)CNC3=CC=CC4=CC=CC=C43

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=NNC(=O)CNC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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